molecular formula C12H12BrFN2O B6643605 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline

2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline

Cat. No. B6643605
M. Wt: 299.14 g/mol
InChI Key: CHUNFRLMWBRWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline, also known as BODMAF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline exerts its biological effects by binding to specific target proteins in cells. The mechanism of action of 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline varies depending on the target protein, but it generally involves the inhibition of protein function or the induction of protein degradation. The specificity of 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline for its target proteins makes it a valuable tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects:
2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline has been reported to have various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neuronal activity, and alteration of protein function. These effects are dependent on the specific target protein and the concentration of 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline used.

Advantages and Limitations for Lab Experiments

2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline has several advantages for use in lab experiments, including its high purity and specificity for target proteins. However, 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline also has limitations, such as its potential toxicity and the need for careful optimization of experimental conditions to achieve optimal results.

Future Directions

There are several potential future directions for research on 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline. One direction is the development of new compounds based on the 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline scaffold with improved pharmacological properties. Another direction is the identification of new target proteins for 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline, which could expand its potential applications in various scientific fields. Additionally, further studies are needed to evaluate the safety and toxicity of 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline in vivo, which could inform its potential use as a therapeutic agent.
In conclusion, 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline is a valuable tool for scientific research with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline could lead to the development of new compounds with improved pharmacological properties and the identification of new target proteins for potential therapeutic applications.

Synthesis Methods

The synthesis of 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline involves the reaction of 5-fluoro-2-nitroaniline with 2-bromo-4,5-dimethyl-1,3-oxazole in the presence of a palladium catalyst. The resulting product is then reduced to yield 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline. This method has been reported to have a high yield and purity, making it an efficient process for the preparation of 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline.

Scientific Research Applications

2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline has shown potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline has been reported to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline has been used as a fluorescent probe to study the activity of neurons in the brain. In drug discovery, 2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline has been utilized as a scaffold for the development of new compounds with improved pharmacological properties.

properties

IUPAC Name

2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c1-7-8(2)17-12(16-7)6-15-11-5-9(14)3-4-10(11)13/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUNFRLMWBRWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CNC2=C(C=CC(=C2)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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